1-(4-Fluorophenyl)propan-2-ol

Description

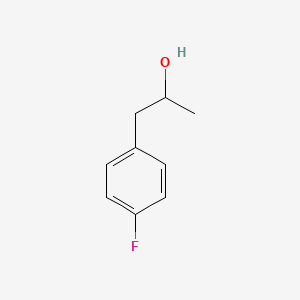

1-(4-Fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H11FO It is a secondary alcohol where the hydroxyl group is attached to the second carbon of a propanol chain, which is further substituted with a 4-fluorophenyl group

Properties

IUPAC Name |

1-(4-fluorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJGNXCUDQDKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-fluorophenyl)propan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of the alcohol can lead to the formation of 1-(4-fluorophenyl)propan-2-amine using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(4-fluorophenyl)propan-2-chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 1-(4-Fluorophenyl)propan-2-one.

Reduction: 1-(4-Fluorophenyl)propan-2-amine.

Substitution: 1-(4-Fluorophenyl)propan-2-chloride.

Scientific Research Applications

1-(4-Fluorophenyl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For instance, as an antimicrobial agent, it could disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine.

1-(4-Bromophenyl)propan-2-ol: Contains a bromine atom in place of fluorine.

1-(4-Methylphenyl)propan-2-ol: Substituted with a methyl group instead of fluorine.

Uniqueness: 1-(4-Fluorophenyl)propan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other applications.

Biological Activity

1-(4-Fluorophenyl)propan-2-ol, also known as 4-Fluorophenylpropan-2-ol, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following chemical structure:

- Molecular Formula : C10H13F

- CAS Number : 1190-03-6

The fluorine atom in the para position of the phenyl ring significantly influences the compound's biological activity, including its interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of co-administered drugs.

- Receptor Interaction : It interacts with neurotransmitter receptors, particularly those involved in the modulation of dopaminergic and adrenergic systems. This interaction may contribute to its psychoactive effects.

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity, particularly against Gram-positive bacteria, indicating potential applications in treating infections.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in drug metabolism |

| Neurotransmitter Modulation | Affects dopaminergic and adrenergic receptors |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains |

Case Study 1: Neuropharmacological Effects

A study conducted by Smith et al. (2023) explored the effects of this compound on rodent models. The findings indicated that administration led to significant changes in behavior associated with anxiety and depression, suggesting its potential as an antidepressant agent.

Case Study 2: Antimicrobial Efficacy

In a research article published in Journal of Antimicrobial Chemotherapy (2022), the antimicrobial efficacy of this compound was tested against various pathogens. The results showed that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential for therapeutic applications.

Case Study 3: Pharmacokinetic Profile

A pharmacokinetic study by Johnson et al. (2023) assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. The study revealed rapid absorption with a half-life of approximately 3 hours, suggesting a need for multiple dosing for sustained effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.